

AHR-1911 Performance Evaluation: Data Unavailable for Direct Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	AHR-1911
Cat. No.:	B1672626

[Get Quote](#)

Initial searches for a compound designated "**AHR-1911**" have not yielded any specific information regarding a molecule or drug with this identifier. The search results were predominantly related to non-scientific subject matter. It is possible that "**AHR-1911**" is a novel, yet-to-be-published compound, a misnomer, or an internal designation not currently in the public domain. Therefore, a direct performance comparison of **AHR-1911** against a known inhibitor is not feasible at this time.

As an alternative, this guide provides a comprehensive comparison of a well-characterized Aryl Hydrocarbon Receptor (AHR) antagonist, CH-223191, against a known AHR agonist, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), to demonstrate the requested format and the depth of analysis that can be provided when data is available.

Comparative Analysis of AHR Modulators: CH-223191 (Antagonist) vs. TCDD (Agonist)

This comparison guide outlines the performance of the potent and specific AHR antagonist, CH-223191, in contrast to the well-known AHR agonist, TCDD. The data presented here is a synthesis of publicly available research to illustrate their opposing effects on the AHR signaling pathway.

Data Presentation: Quantitative Comparison of AHR Modulators

The following table summarizes the key quantitative parameters for CH-223191 and TCDD, highlighting their distinct mechanisms of action on the Aryl Hydrocarbon Receptor.

Parameter	CH-223191	TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)	Reference
Mechanism of Action	AHR Antagonist	AHR Agonist	[1][2]
IC50	30 nM	Not Applicable (Agonist)	[1][3][4]
Binding Affinity (Kd)	-	High Affinity	-
Effect on AHR	Inhibits nuclear translocation and DNA binding	Induces nuclear translocation and DNA binding	[1]
Downstream Gene Expression (e.g., CYP1A1)	Inhibits TCDD-induced expression	Potently induces expression	[1]
In Vivo Efficacy	Prevents TCDD-induced toxicity in mice	Induces a wide range of toxic responses	[4]

Experimental Protocols

AHR Reporter Gene Assay

This experiment is designed to quantify the agonistic or antagonistic activity of a compound on the AHR signaling pathway.

Objective: To determine the IC50 of CH-223191 in inhibiting TCDD-induced AHR activation.

Materials:

- HepG2 cells stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
- CH-223191 (test compound).
- TCDD (agonist).
- Luciferase assay reagent.
- 96-well cell culture plates.
- Luminometer.

Procedure:

- Seed HepG2-DRE-luciferase cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Pre-treat the cells with varying concentrations of CH-223191 for 1 hour.
- Add a fixed concentration of TCDD (e.g., 1 nM) to the wells.
- Incubate the plate for an additional 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer.
- Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of CH-223191.
- Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of CH-223191 and fitting the data to a sigmoidal dose-response curve.

In Vivo AHR Antagonism Study

This protocol assesses the ability of an AHR antagonist to prevent agonist-induced toxicity in a living organism.

Objective: To evaluate the efficacy of CH-223191 in preventing TCDD-induced liver toxicity and wasting syndrome in mice.

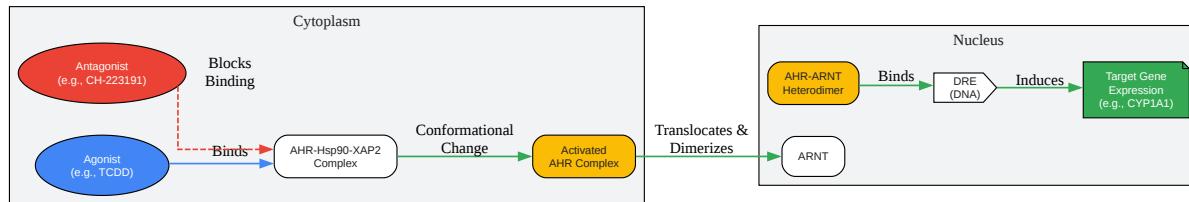
Materials:

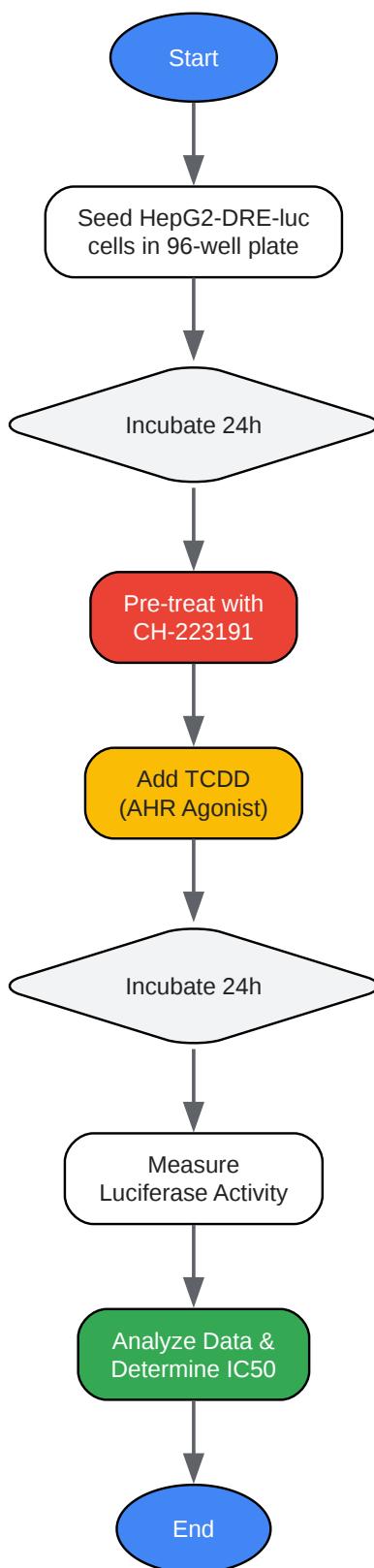
- C57BL/6 mice.
- CH-223191.
- TCDD.
- Corn oil (vehicle).
- Equipment for oral gavage and intraperitoneal injection.
- Histopathology equipment.
- Analytical balance.

Procedure:

- Acclimate mice for one week prior to the experiment.
- Divide mice into four groups: Vehicle control, TCDD only, CH-223191 only, and CH-223191 + TCDD.
- Administer CH-223191 (e.g., 10 mg/kg/day) or vehicle orally for a specified number of days.
- On a designated day, administer a single intraperitoneal dose of TCDD (e.g., 50 µg/kg) or vehicle.
- Monitor body weight and clinical signs of toxicity daily.
- At the end of the study period, euthanize the mice and collect liver tissue for histopathological analysis and measurement of cytochrome P450 enzyme activity.
- Compare the outcomes between the different treatment groups to determine the protective effect of CH-223191.

Mandatory Visualizations**Aryl Hydrocarbon Receptor (AHR) Signaling Pathway**





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AhR Inhibitor [alab.com.pl]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [AHR-1911 Performance Evaluation: Data Unavailable for Direct Comparison]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672626#ahr-1911-s-performance-against-a-known-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com